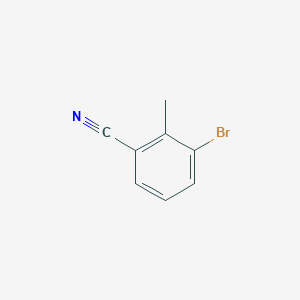

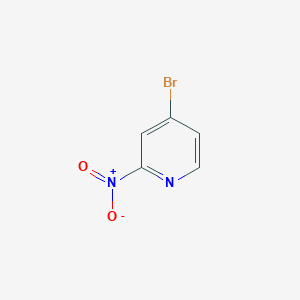

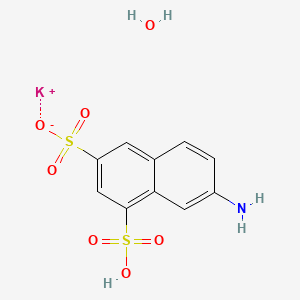

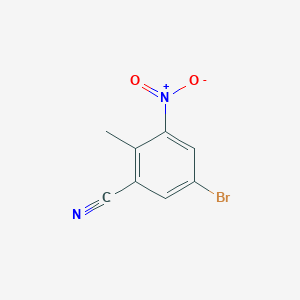

5-Bromo-2-methyl-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methyl-3-nitrobenzonitrile (5-Br-2-Me-3-NBz) is a nitrobenzonitrile compound with a wide range of applications in scientific research. It is a useful reagent for organic synthesis, and its unique properties have enabled it to be used in various laboratory experiments.

Applications De Recherche Scientifique

Molecular Structure Analysis and Hydrogen Bonding

One key area of research involving compounds similar to 5-Bromo-2-methyl-3-nitrobenzonitrile includes the investigation of molecular structures and hydrogen bonding patterns. Studies have demonstrated how specific substitutions on the benzene ring, such as bromo, nitro, and cyano groups, influence hydrogen bonding and molecular packing. For instance, molecules of 2-amino-3-bromo-5-nitrobenzonitrile, a compound closely related to this compound, are linked by N-H...N and N-H...O hydrogen bonds to form sheets built from alternating rings, highlighting the impact of such substituents on molecular assembly and interactions (Glidewell et al., 2002).

Reactivity and Regiochemistry in Organic Synthesis

The reactivity and regiochemistry of compounds derived from or related to this compound are crucial in organic synthesis, particularly in the formation of isoxazoles and other heterocyclic compounds. An example includes the reaction of 4-nitrobenzonitrile oxide with various dipolarophiles, which afforded new compounds through 1,3-dipolar cycloaddition, with theoretical and experimental studies elucidating the underlying reactivity and regiochemical outcomes (Dorostkar-Ahmadi et al., 2011).

Computational Studies and Material Properties

Computational analyses offer insights into the electronic structure, reactivity, and potential applications of compounds like this compound. For instance, detailed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with a structure and functional groups reminiscent of this compound, have shed light on molecular electrostatic potential, frontier molecular orbitals, and potential applications in material science, including donor-acceptor interactions and Non-Linear Optical (NLO) properties (Arulaabaranam et al., 2021).

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using precursors related to this compound demonstrates the compound's utility in creating pharmacologically relevant molecules. For example, the synthesis of 3-bromo-1-methyl phenothiazines via Smiles rearrangement from related diphenyl sulfides underscores the chemical versatility and potential pharmaceutical applications of these bromo- and nitro-substituted benzonitriles (Gautam et al., 2000).

Propriétés

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBONHUOGXRYXIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646570 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-87-7 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.